Product packaging for Benzoic acid;3-methylpent-4-en-1-ol(Cat. No.:CAS No. 92633-46-0)

Benzoic acid;3-methylpent-4-en-1-ol

Cat. No.: B14355329
CAS No.: 92633-46-0
M. Wt: 222.28 g/mol
InChI Key: KCHIVXMRSGSYKU-UHFFFAOYSA-N
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Description

Benzoic acid;3-methylpent-4-en-1-ol (CAS 104911-36-6) is an organic compound with the molecular formula C 13 H 16 O 3 and a molecular weight of 220.264 g/mol . This substance is an esterification product formed from benzoic acid and 3-methylpent-4-en-1-ol. The 3-methylpent-4-en-1-ol moiety is an unsaturated alcohol with a boiling point of approximately 140.1°C and a density of 0.83 g/cm³ . The primary research value of this compound lies in its potential as a synthetic intermediate or building block in organic synthesis. The structure combines an aromatic benzoate group with an aliphatic alcohol chain featuring a terminal double bond . This reactive olefin group makes the molecule a candidate for further chemical transformations, such as oxidation, cyclization, or polymerization reactions, which are valuable in exploratory chemistry and materials science research. Related unsaturated alcohols and alkynols are frequently investigated as precursors for synthesizing fragrances, vitamins, and carotenoids . This product is strictly labeled For Research Use Only and is intended for use in a controlled laboratory setting by qualified professionals. It is not for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O3 B14355329 Benzoic acid;3-methylpent-4-en-1-ol CAS No. 92633-46-0

Properties

CAS No.

92633-46-0

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

benzoic acid;3-methylpent-4-en-1-ol

InChI

InChI=1S/C7H6O2.C6H12O/c8-7(9)6-4-2-1-3-5-6;1-3-6(2)4-5-7/h1-5H,(H,8,9);3,6-7H,1,4-5H2,2H3

InChI Key

KCHIVXMRSGSYKU-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)C=C.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Diffraction Techniques

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment and Stereochemical Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 3-methylpent-4-en-1-yl benzoate (B1203000). Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the complete mapping of the molecular framework.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the benzoate and the 3-methylpent-4-en-1-ol moieties. The aromatic protons of the benzoate group typically appear in the downfield region (δ 7.4-8.1 ppm). The protons on the ester-linked methylene (B1212753) group (-OCH₂-) are expected to be deshielded and would likely resonate around δ 4.3 ppm. The complex splitting patterns of the aliphatic protons in the 3-methylpent-4-en-1-yl chain provide crucial information about their connectivity and stereochemical relationships.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom. The carbonyl carbon of the ester is characteristically found in the highly deshielded region of the spectrum (around δ 166 ppm). Aromatic carbons of the benzoate ring will appear between δ 128 and 133 ppm. The carbons of the alcohol-derived portion will have distinct shifts, allowing for the complete assignment of the carbon skeleton.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the proton-proton and proton-carbon correlations, respectively. For stereochemical analysis, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, aiding in the determination of the preferred conformation of the molecule in solution.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Methylpent-4-en-1-yl Benzoate This table is based on typical values for similar structural motifs and should be considered predictive.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Aromatic (ortho)8.0 - 8.1Doublet7-8
Aromatic (meta)7.4 - 7.5Triplet7-8
Aromatic (para)7.5 - 7.6Triplet7-8
=CH-5.7 - 5.9Multiplet
=CH₂5.0 - 5.2Multiplet
-OCH₂-4.2 - 4.4Triplet6-7
-CH(CH₃)-2.3 - 2.5Multiplet
-CH₂- (next to O)1.7 - 1.9Multiplet
-CH₃1.0 - 1.2Doublet6-7

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Methylpent-4-en-1-yl Benzoate This table is based on typical values for similar structural motifs and should be considered predictive.

Carbon Predicted Chemical Shift (ppm)
C=O (Ester)166 - 167
C (ipso-Aromatic)130 - 131
C (ortho-Aromatic)129 - 130
C (meta-Aromatic)128 - 129
C (para-Aromatic)132 - 133
=CH-138 - 140
=CH₂115 - 117
-OCH₂-65 - 67
-CH(CH₃)-38 - 40
-CH₂- (next to O)33 - 35
-CH₃19 - 21

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful method for identifying the functional groups present in 3-methylpent-4-en-1-yl benzoate.

The FT-IR spectrum is expected to show a strong, characteristic absorption band for the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will appear in the 1250-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below this value. The C=C stretching of the vinyl group will likely produce a band around 1640 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, aromatic ring vibrations often produce strong signals. The symmetric breathing mode of the benzene (B151609) ring is a particularly prominent feature.

As 3-methylpent-4-en-1-yl benzoate is an ester, it lacks the capacity for strong intermolecular hydrogen bonding that would be present in its precursor alcohol. However, subtle shifts in vibrational frequencies can provide insights into intermolecular interactions in the condensed phase.

Table 3: Key Predicted Vibrational Frequencies for 3-Methylpent-4-en-1-yl Benzoate This table is based on typical values for the functional groups present.

Functional Group Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Intensity
C-H (Aromatic)Stretching3050 - 3100Medium
C-H (Aliphatic)Stretching2850 - 2960Medium
C=O (Ester)Stretching1720 - 1740Strong
C=C (Alkene)Stretching1640 - 1650Medium
C=C (Aromatic)Ring Stretching1450 - 1600Strong
C-O (Ester)Stretching1250 - 1300Medium

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula of 3-methylpent-4-en-1-yl benzoate. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, the elemental composition can be confirmed, distinguishing it from other compounds with the same nominal mass. The expected monoisotopic mass for C₁₃H₁₆O₂ is 204.1150 u.

Electron ionization (EI) mass spectrometry can be used to study the fragmentation pathways of the molecule. The fragmentation pattern provides valuable structural information. Key expected fragments would arise from the cleavage of the ester bond. The formation of a benzoyl cation (m/z 105) is a very common and often abundant fragment for benzoate esters. Another significant fragmentation pathway would involve the loss of the benzoate group, leading to the formation of a carbocation derived from the 3-methylpent-4-en-1-yl moiety (m/z 83).

Table 4: Predicted Key Fragments in the Mass Spectrum of 3-Methylpent-4-en-1-yl Benzoate This table is based on common fragmentation patterns of benzoate esters.

m/z Proposed Fragment Ion Formula
204[M]⁺ (Molecular Ion)[C₁₃H₁₆O₂]⁺
105[C₆H₅CO]⁺ (Benzoyl cation)[C₇H₅O]⁺
83[C₆H₁₁]⁺ (3-methylpent-4-en-1-yl cation)[C₆H₁₁]⁺
77[C₆H₅]⁺ (Phenyl cation)[C₆H₅]⁺

X-ray Crystallography for Solid-State Structural Determination of Benzoate Esters

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While obtaining a suitable crystal of the oily 3-methylpent-4-en-1-yl benzoate might be challenging, the analysis of related benzoate esters provides valuable insights into the expected solid-state conformation. nih.gov

Table 5: Typical Crystallographic Parameters for Benzoate Esters This table presents a generalized range of parameters observed for similar compounds and is for illustrative purposes.

Parameter Typical Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁ (for chiral compounds)
C=O Bond Length1.19 - 1.22 Å
C-O (Ester) Bond Length1.33 - 1.36 Å (acyl-oxygen), 1.45 - 1.48 Å (alkyl-oxygen)
Aromatic C-C Bond Length1.37 - 1.40 Å
Torsion Angle (O=C-O-C)~180° (trans conformation is generally preferred)

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy is essential for determining the absolute configuration of the chiral center in 3-methylpent-4-en-1-yl benzoate. These techniques measure the differential interaction of the chiral molecule with left and right circularly polarized light. cas.czsaschirality.org

Electronic Circular Dichroism (ECD) measures the differential absorption of circularly polarized light in the UV-Vis region. The benzoate chromophore, although achiral itself, is in close proximity to the chiral center. The electronic transitions of the benzoate group will become chiroptically active, giving rise to a characteristic ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the absolute configuration of the chiral center. Comparison of the experimental ECD spectrum with that predicted by quantum chemical calculations can allow for the unambiguous assignment of the (R) or (S) configuration. rsc.org

Vibrational Circular Dichroism (VCD), the infrared counterpart to ECD, measures the differential absorption of left and right circularly polarized infrared radiation. VCD is sensitive to the vibrational modes of the entire molecule and can provide detailed conformational and configurational information. The C-H and C-O stretching and bending vibrations in the chiral 3-methylpent-4-en-1-yl moiety are expected to show discernible VCD signals. As with ECD, the correlation of experimental VCD spectra with theoretical predictions is a powerful tool for absolute configuration determination. cas.cz

Theoretical and Computational Investigations of Unsaturated Benzoate Ester Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intricacies of chemical reactions and molecular properties at the electronic level.

The formation of 3-methylpent-4-en-1-yl benzoate (B1203000) from benzoic acid and 3-methylpent-4-en-1-ol typically proceeds via Fischer esterification, an acid-catalyzed condensation reaction. rug.nlmasterorganicchemistry.com DFT studies on the esterification of benzoic acid with various alcohols, such as ethylene (B1197577) glycol and methanol (B129727), have shed light on the reaction mechanism. researchgate.netmdpi.com The generally accepted mechanism involves a series of steps: protonation of the carbonyl oxygen of benzoic acid, nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of a water molecule. masterorganicchemistry.com

The role of the catalyst, often a Brønsted or Lewis acid, is crucial. DFT calculations have shown that the catalyst facilitates the reaction by stabilizing the tetrahedral intermediate and lowering the activation energy barriers. researchgate.net For instance, studies on the esterification of benzoic acid catalyzed by silica-propyl-SO3H have utilized DFT at the B3LYP/6-311++G** level of theory to explore the reaction mechanism. researchgate.net Similarly, investigations into the catalytic activity of bisimidazolium tungstates in the esterification of benzoic acid have employed DFT to understand the formation of key intermediates. researchgate.net

Transition state analysis provides critical information about the energy barriers and the geometry of the highest-energy point along the reaction coordinate. For the esterification of benzoic acid, computational studies have been successful in identifying and characterizing the transition states for each step of the reaction.

Kinetic studies on the esterification of benzoic acid with 1-butyl alcohol have determined the activation energies for both the forward and reverse reactions. researchgate.netdnu.dp.ua These experimental findings can be complemented by computational analysis to provide a more detailed picture of the reaction energetics. A representative data table for the reaction energetics of a similar system, the esterification of benzoic acid with 1-butanol, is presented below. researchgate.netdnu.dp.ua

ParameterValue
Activation Energy (Forward Reaction)58.40 kJ/mol
Activation Energy (Reverse Reaction)57.70 kJ/mol
Thermal Effect (ΔH)622 J/mol

This interactive data table provides a summary of the reaction energetics for the esterification of benzoic acid with 1-butanol, which can be considered as an analogue for the formation of 3-methylpent-4-en-1-yl benzoate.

Unsaturated benzoate esters, like 3-methylpent-4-en-1-yl benzoate, can exist as different rotational isomers, or rotamers, due to rotation around single bonds. The most significant conformational equilibrium in esters is between the s-cis and s-trans rotamers around the O-C(=O) bond. ic.ac.uk The s-cis conformation is generally more stable for most esters due to a combination of steric and electronic factors. researchgate.net

The stability of these rotamers is influenced by several factors, including the nature of the substituents and the solvent environment. ic.ac.uk For instance, the dipole moment of the s-trans conformer is significantly higher than that of the s-cis conformer. ic.ac.uk Consequently, polar solvents are expected to stabilize the s-trans conformation to a greater extent. ic.ac.uk

ConformerRelative StabilityFactors Favoring
s-cisGenerally more stableSteric interactions, dipole-dipole interactions in non-polar solvents. ic.ac.ukresearchgate.net
s-transGenerally less stableStabilized by polar solvents due to a larger dipole moment. ic.ac.uk

This interactive data table summarizes the key characteristics of the s-cis and s-trans rotamers in benzoate esters.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics simulations offer a computational microscope to observe the time-dependent behavior of molecules and their interactions with the surrounding environment.

The 3-methylpent-4-en-1-ol portion of the ester introduces additional conformational flexibility. MD simulations can be employed to explore the conformational landscape of this unsaturated aliphatic chain. The simulations would track the torsional angles along the carbon-carbon single bonds, revealing the preferred conformations and the energy barriers between them. The principles of conformational analysis suggest that staggered conformations will be more stable than eclipsed conformations. lumenlearning.com The presence of the methyl group and the double bond will influence the rotational barriers and the population of different rotamers.

Furthermore, the interaction of the ester with various surfaces can be modeled. uconn.edunih.govacs.orgornl.gov For example, a simulation could place the ester near a graphene sheet or a metal oxide surface to investigate adsorption phenomena. ornl.gov These simulations would provide insights into the preferred orientation of the molecule on the surface and the nature of the binding interactions, which can be a combination of van der Waals forces and electrostatic interactions. uconn.edu Such studies are crucial for understanding the behavior of these molecules in applications like coatings and functionalized materials. nih.gov Reacting molecular dynamics (RMD) could also be applied to simulate the pyrolysis of such esters, providing kinetic models for their thermal decomposition. utexas.edu

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Benzoate Esters

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural features of molecules with their activities or properties. researchgate.net These models are built on the principle that the structure of a molecule dictates its physical, chemical, and biological properties. For benzoate esters, QSAR/QSPR models are instrumental in predicting key characteristics without the need for extensive experimental testing. nih.gov

The chemical reactivity and hydrolytic stability of esters are critical properties, particularly for applications where degradation is a factor. The ester linkage is susceptible to hydrolysis, and the rate of this reaction is highly dependent on the molecular structure.

Hydrolytic Stability:

The stability of benzoate esters against hydrolysis has been the subject of detailed computational and experimental studies. The rate of hydrolysis is influenced by both electronic and steric effects within the molecule. For example, in studies of various benzoate esters, it has been shown that the size of the alcohol portion of the ester and the nature of substituents on the benzene (B151609) ring significantly affect the hydrolytic half-life (t1/2). nih.gov

A key mechanism for ester hydrolysis in alkaline conditions is the BAC2 mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon. nih.gov The susceptibility of this carbon to nucleophilic attack is a primary determinant of the hydrolysis rate. Computational models can calculate the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which indicates the ease with which a molecule accepts electrons. A lower LUMO energy generally corresponds to a higher reactivity towards nucleophiles and, consequently, a faster hydrolysis rate. nih.gov

The following interactive table presents experimental data on the base hydrolysis half-lives of various benzoate esters, illustrating the structure-stability relationship.

CompoundR Group (Ester)Half-life (t1/2) in minutes
Methyl benzoate-CH₃14
Ethyl benzoate-CH₂CH₃14
n-Propyl benzoate-CH₂CH₂CH₃19
n-Butyl benzoate-CH₂CH₂CH₂CH₃21
Phenyl benzoate-C₆H₅11
Ethyl 2-bromobenzoate-CH₂CH₃ (with 2-Br on ring)15
Ethyl 4-bromobenzoate-CH₂CH₃ (with 4-Br on ring)12

Data sourced from a comparative study on the hydrolytic stability of esters. nih.gov

As the data shows, increasing the size of the linear alkyl group from methyl to n-butyl slightly increases the hydrolytic stability. Conversely, the electron-withdrawing nature of a phenyl group or a bromine substituent at the para position enhances reactivity and decreases stability. nih.gov QSAR models for ester hydrolysis often find strong correlations with descriptors representing these electronic and steric factors. researchgate.net

Chemical Reactivity:

For unsaturated esters like 3-methylpent-4-en-1-ol benzoate, reactivity is not limited to hydrolysis. The double bond in the alkenyl portion introduces another reactive site, for instance, in polymerization reactions. QSAR and other computational methods, such as those based on Conceptual Density Functional Theory (DFT), are used to predict the reactivity of such systems. chemrxiv.orgresearchgate.net Reactivity descriptors can identify which parts of the molecule are most susceptible to electrophilic or nucleophilic attack, guiding the understanding of reaction mechanisms. rsc.orgacs.org

The success of any QSAR/QSPR model hinges on the selection of appropriate molecular descriptors. These are numerical values derived from the molecular structure that quantify various aspects of its topology, geometry, or electronic properties. researchgate.net For unsaturated ester systems, a combination of descriptors is necessary to capture the characteristics of both the ester group and the carbon-carbon double bond.

Relevant descriptors for predicting the reactivity and stability of unsaturated benzoate esters include:

Electronic Descriptors: These quantify the electronic state of the molecule.

HOMO and LUMO Energies: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals relate to the molecule's ability to donate or accept electrons, respectively. The energy of the LUMO, for example, is often correlated with the rate of nucleophilic attack on the ester carbonyl group. nih.gov

Fukui Functions: These descriptors, derived from DFT, indicate the propensity of each atom in the molecule to accept or donate electrons, thereby identifying the most likely sites for nucleophilic and electrophilic attack. chemrxiv.orgrsc.org This is particularly useful for unsaturated systems with multiple potential reaction centers.

Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule.

Molecular Connectivity Indices: These indices encode information about the branching and connectivity of the atoms in a molecule.

Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability, serving as a measure of steric bulk. Studies have shown a correlation between molar refractivity and the hydrolytic stability of benzoate esters. nih.gov

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide a detailed picture of the charge distribution and other electronic properties. For example, QSAR models for the hydrolysis of certain esters have successfully used descriptors such as the charge on specific atoms and nucleophilic frontal density.

By developing robust QSAR models using these types of descriptors, it becomes possible to predict the properties of novel or untested unsaturated benzoate esters, accelerating research and development in the field. researchgate.netchemrxiv.org

Chemical Reactivity and Transformational Studies of 3 Methylpent 4 En 1 Yl Benzoate

Reactions Involving the Ester Linkage

The ester functionality of 3-methylpent-4-en-1-yl benzoate (B1203000) is susceptible to nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the acyl-oxygen bond.

Acid- and Base-Catalyzed Hydrolysis Mechanisms

Ester hydrolysis is a fundamental reaction that cleaves an ester into its constituent carboxylic acid and alcohol. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, 3-methylpent-4-en-1-yl benzoate can be hydrolyzed to benzoic acid and 3-methylpent-4-en-1-ol. The reaction is reversible, and its mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. chemistrysteps.comlibretexts.orgchemguide.co.uk A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then eliminates the alcohol moiety to yield the carboxylic acid. youtube.com To drive the equilibrium towards the products, a large excess of water is typically used. chemistrysteps.comlibretexts.org

Base-Catalyzed Hydrolysis (Saponification): The hydrolysis of 3-methylpent-4-en-1-yl benzoate can also be achieved using a strong base, such as sodium hydroxide (B78521). This process, known as saponification, is irreversible. chemistrysteps.commasterorganicchemistry.com The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 3-methylpent-4-en-1-oxide anion as the leaving group. The resulting benzoic acid is then deprotonated by the alkoxide to form the benzoate salt, which drives the reaction to completion. masterorganicchemistry.comlibretexts.org Subsequent acidification of the reaction mixture is required to obtain the free benzoic acid. masterorganicchemistry.com

Condition Reactants Products Key Features
Acid-Catalyzed3-Methylpent-4-en-1-yl benzoate, H₂O, H⁺ catalystBenzoic acid, 3-Methylpent-4-en-1-olReversible, equilibrium reaction
Base-Catalyzed3-Methylpent-4-en-1-yl benzoate, NaOH, H₂OSodium benzoate, 3-Methylpent-4-en-1-olIrreversible reaction

Transesterification Reactions and Catalytic Considerations

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. For 3-methylpent-4-en-1-yl benzoate, this would involve reacting it with an alcohol (R'-OH) in the presence of a catalyst to produce a new ester (benzoate of R') and 3-methylpent-4-en-1-ol. This reaction is also an equilibrium process.

Both acid and base catalysts can be employed for transesterification. Common acid catalysts include sulfuric acid and p-toluenesulfonic acid, while base catalysts can range from alkali metal alkoxides to non-ionic bases like N-heterocyclic carbenes. researchgate.net Heterogeneous catalysts, such as certain metal oxides and zeolites, are also utilized, offering advantages in terms of separation and reusability. researchgate.netdergipark.org.tr The choice of catalyst can influence the reaction rate and equilibrium position. researchgate.netrsc.org In some cases, enzymatic catalysts like lipases are used for their high selectivity under mild conditions. acs.org

Catalyst Type Examples Reaction Conditions
Acid CatalystsH₂SO₄, p-TSATypically requires elevated temperatures
Base CatalystsNaOR', K₂CO₃, N-heterocyclic carbenesCan often be performed at lower temperatures
Heterogeneous CatalystsZeolites, Metal OxidesFacilitates catalyst recovery
Enzymatic CatalystsLipases (e.g., Novozym 435)Mild reaction conditions, high selectivity

Nucleophilic Acyl Substitution Reactions (e.g., Aminolysis)

Aminolysis is a nucleophilic acyl substitution reaction where an ester reacts with ammonia or a primary or secondary amine to form an amide. The reaction of 3-methylpent-4-en-1-yl benzoate with an amine would yield N-substituted benzamides and 3-methylpent-4-en-1-ol. This reaction proceeds through a nucleophilic addition-elimination mechanism. chemistrysteps.com The amine attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group. dalalinstitute.com

Generally, aminolysis of esters requires more forcing conditions compared to the aminolysis of more reactive carboxylic acid derivatives like acyl chlorides. chemistrysteps.com This is because the alkoxide is a relatively poor leaving group. dalalinstitute.com The reaction is often carried out at elevated temperatures. researchgate.net

Reactions at the Unsaturated Alkene Moiety

The terminal double bond in the 3-methylpent-4-en-1-ol portion of the molecule is susceptible to electrophilic addition and cycloaddition reactions.

Electrophilic Addition Reactions (e.g., Halogenation, Hydrohalogenation, Hydration)

Halogenation: 3-Methylpent-4-en-1-yl benzoate is expected to react with halogens such as bromine (Br₂) and chlorine (Cl₂) in an electrophilic addition reaction. chemistrysteps.compressbooks.pub The reaction proceeds through a cyclic halonium ion intermediate, which is then opened by the nucleophilic attack of the halide ion. fiveable.meleah4sci.com This results in the anti-addition of the two halogen atoms across the double bond. fiveable.meleah4sci.com

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the alkene moiety would proceed via a carbocation intermediate. pearson.comausetute.com.au According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that already has more hydrogen atoms. ausetute.com.au Therefore, the reaction of 3-methylpent-4-en-1-yl benzoate with a hydrogen halide is expected to yield a product where the halogen is attached to the more substituted carbon.

Hydration: In the presence of a strong acid catalyst, water can add across the double bond in a hydration reaction. chemistrysteps.compressbooks.pub This reaction also follows Markovnikov's rule, proceeding through a carbocation intermediate to form an alcohol. leah4sci.commasterorganicchemistry.com The hydroxyl group will add to the more substituted carbon of the original double bond.

Reaction Reagent Expected Major Product Mechanism
HalogenationBr₂Addition of two bromine atoms across the double bondCyclic bromonium ion intermediate
HydrohalogenationHBrAddition of H and Br across the double bond (Br on the more substituted carbon)Carbocation intermediate
HydrationH₂O, H⁺Addition of H and OH across the double bond (OH on the more substituted carbon)Carbocation intermediate

Cycloaddition Reactions (e.g., Dibromocyclopropanation)

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. One such reaction is cyclopropanation.

Dibromocyclopropanation: The alkene in 3-methylpent-4-en-1-yl benzoate can undergo a [1+2] cycloaddition with dibromocarbene (:CBr₂) to form a dibromocyclopropane ring. Dibromocarbene is typically generated in situ from bromoform (CHBr₃) and a strong base. nih.govresearchgate.net The reaction of dibromocarbene with alkenes is generally stereospecific. researchgate.net For unsaturated alcohols, this reaction has been shown to be effective, suggesting that the corresponding benzoate ester would also be a suitable substrate. nih.govresearchgate.net

Catalytic Hydrogenation and Selective Reduction Pathways

The structure of 3-methylpent-4-en-1-yl benzoate presents two primary sites for reduction: the carbon-carbon double bond of the alkenyl group and the ester functionality. The selective hydrogenation of one site over the other is a key challenge and depends heavily on the choice of catalyst and reaction conditions.

While direct studies on the catalytic hydrogenation of 3-methylpent-4-en-1-yl benzoate are not extensively documented, the reactivity of similar structures, such as methyl benzoate, provides valuable insights. Manganese-based catalysts, for instance, have been effectively used for the hydrogenation of methyl benzoate. These catalysts, often supported on materials like γ-Al₂O₃ or SiO₂, can be tailored to favor the reduction of the ester group. For 3-methylpent-4-en-1-yl benzoate, employing such a system could potentially lead to the formation of (3-methylpent-4-en-1-yl)methanol and benzoic acid (through hydrolysis) or benzyl (B1604629) alcohol and 3-methylpent-4-en-1-ol (through transesterification followed by reduction).

Conversely, catalysts traditionally used for alkene hydrogenation, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under mild conditions (e.g., low hydrogen pressure and temperature), would be expected to selectively reduce the C=C double bond of the 3-methylpent-4-enyl moiety, yielding 3-methylpentyl benzoate. The presence of the benzoate group might influence the catalyst's activity but is unlikely to be reduced under these conditions.

The selective reduction of the ester group in the presence of the alkene is more challenging. It would likely require specific catalytic systems that show high chemoselectivity for the carbonyl group, possibly involving bimetallic catalysts or specific ligand-modified ruthenium complexes, which have shown efficacy in ester hydrogenation.

Table 1: Potential Products of Catalytic Hydrogenation of 3-Methylpent-4-en-1-yl Benzoate

Catalyst SystemPrimary Product(s)Targeted Functional Group
Pd/C, H₂ (low pressure)3-Methylpentyl benzoateAlkene (C=C)
MnOₓ/γ-Al₂O₃, H₂ (high temp/pressure)(3-Methylpent-4-en-1-yl)methanol, Benzoic acidEster (C=O)
Ru-based complexes(3-Methylpent-4-en-1-yl)methanolEster (C=O)

Positional and Geometric Isomerization of the Alkenyl Group

The terminal double bond in the 3-methylpent-4-en-1-yl moiety is susceptible to isomerization under various conditions, such as in the presence of transition metal catalysts or under acidic or basic conditions. This can lead to a mixture of positional and geometric isomers.

Positional isomerization would involve the migration of the double bond from the terminal (C4-C5) position to an internal position. The most likely outcome would be the formation of 3-methylpent-3-en-1-yl benzoate and 3-methylpent-2-en-1-yl benzoate. The latter can exist as both (E) and (Z) geometric isomers. The thermodynamic stability of the resulting isomers often dictates the product distribution, with more substituted (internal) alkenes generally being more stable.

Ruthenium, rhodium, and palladium complexes are known to be effective catalysts for alkene isomerization. The specific ligand environment around the metal center can influence the selectivity of the isomerization process. For instance, certain catalysts might favor the formation of the (E)-isomer due to steric considerations.

Functionalization of the Benzoic Acid Aromatic Moiety (e.g., Electrophilic Aromatic Substitution)

The benzoate portion of the molecule contains an aromatic ring that can undergo electrophilic aromatic substitution reactions. The ester group (-OOC-R) is a deactivating group and a meta-director. This is because the carbonyl group is electron-withdrawing, pulling electron density from the aromatic ring and making it less reactive towards electrophiles. The deactivation is primarily due to the resonance effect, which withdraws electron density from the ortho and para positions, leaving the meta position as the most electron-rich site for electrophilic attack.

A common example of electrophilic aromatic substitution is nitration. The nitration of methyl benzoate, a similar compound, is a standard laboratory procedure that illustrates this principle. Treating 3-methylpent-4-en-1-yl benzoate with a mixture of nitric acid and sulfuric acid would be expected to yield 3-methylpent-4-en-1-yl 3-nitrobenzoate as the major product.

Other electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and Friedel-Crafts acylation/alkylation, would also be expected to occur primarily at the meta position. However, the reaction conditions for Friedel-Crafts reactions must be carefully chosen, as the Lewis acid catalyst can potentially coordinate with the ester carbonyl, further deactivating the ring.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on 3-Methylpent-4-en-1-yl Benzoate

ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄3-Methylpent-4-en-1-yl 3-nitrobenzoate
BrominationBr₂, FeBr₃3-Methylpent-4-en-1-yl 3-bromobenzoate
SulfonationSO₃, H₂SO₄3-Methylpent-4-en-1-yl 3-sulfobenzoate
AcylationRCOCl, AlCl₃3-Methylpent-4-en-1-yl 3-acylbenzoate

Stereoselectivity and Regioselectivity in Complex Reaction Pathways

The presence of a chiral center at the C3 position of the pentenyl group and a prochiral double bond introduces elements of stereoselectivity in reactions involving 3-methylpent-4-en-1-yl benzoate. Reactions that create a new stereocenter can potentially lead to diastereomeric products, and the ratio of these products is determined by the stereocontrol of the reaction.

For instance, in the catalytic hydrogenation of the double bond, if the starting material is enantiomerically pure (e.g., (R)-3-methylpent-4-en-1-yl benzoate), the reduction will create a new stereocenter at C4. The approach of the hydrogen molecule to the double bond can be influenced by the existing stereocenter at C3, leading to a diastereomeric excess of one product over the other. This is a form of substrate-controlled stereoselectivity.

Similarly, reactions that involve the double bond, such as epoxidation or dihydroxylation, will also exhibit diastereoselectivity. The directing effect of the nearby methyl group and the ester-containing chain can influence the face selectivity of the attack on the double bond.

Regioselectivity becomes important in reactions such as hydroboration-oxidation of the alkenyl group. The boron atom will preferentially add to the less substituted carbon of the double bond (C5), leading to the formation of a primary alcohol after oxidation. This is a well-established regioselectivity for this reaction.

In the context of more complex synthetic sequences, the stereochemistry of the 3-methylpent-4-en-1-yl moiety can be crucial. For example, in stereoselective syntheses, this chiral fragment can be used as a building block, and its stereochemical integrity must be maintained or transformed in a controlled manner throughout the reaction sequence. Studies on similar structures, like benzyl 3-methylpent-4-enoate, have been part of investigations into stereoselective reactions.

Supramolecular Chemistry and Self Assembly of Benzoate Esters

Non-Covalent Interactions and Crystal Engineering in Benzoate (B1203000) Architectures

The spatial arrangement of molecules in a crystal lattice is governed by a delicate balance of attractive and repulsive non-covalent interactions. unam.mx In benzoate esters, these interactions include hydrogen bonds, π-π stacking, and C-H···π interactions, which collectively determine the crystal packing. unam.mxmdpi.com Crystal engineering aims to understand and utilize these interactions to design new crystalline materials with desired properties. nih.gov

The structure of benzoate esters, comprising an aromatic ring and an ester group, provides sites for various non-covalent interactions. The aromatic ring can participate in π-π stacking and C-H···π interactions, while the carbonyl oxygen of the ester is a hydrogen bond acceptor. The nature and steric bulk of the alcohol moiety significantly influence the resulting crystal packing. researchgate.net For instance, increasing the bulk of the ester group can prevent the formation of columnar structures, leading instead to dimeric assemblies. researchgate.net

In the context of the ester of benzoic acid and 3-methylpent-4-en-1-ol, the chiral and unsaturated alcohol component would be expected to play a crucial role in directing the crystal packing. The methyl group and the vinyl group would influence the steric hindrance and could participate in weak C-H···π or C-H···O interactions, leading to complex three-dimensional networks. The specific stereochemistry of the chiral center would be anticipated to lead to the formation of non-centrosymmetric, chiral crystal structures.

The types of non-covalent interactions present in a series of organoantimony compounds with aryl substituents have been studied, revealing edge-to-face, π···π stacking, and CH3···π interactions. mdpi.com The nature of the aromatic substituent directly affects the type of electrostatic interaction that arises in these structures. mdpi.com Similarly, in a series of S-benzyl esters of pyrrolidine (B122466) dithiocarbamate, remarkable differences in molecular conformations and packing are attributed to the influence of remote substituents, leading to various supramolecular architectures stabilized by interactions such as Cl···Cl contacts, halogen bonding, C–H···π interactions, and off-set π···π stacking. rsc.org

Table 1: Selected Non-Covalent Interactions in Triarylstibanes This table is based on data for selected triarylstibanes and is intended to be illustrative of the types of interactions that could be relevant for benzoate esters.

Compound (Aryl Group)Interaction Type
PhenylEdge-to-face, π···π stacking
o-TolylEdge-to-face, CH3···π
2,6-XylylEdge-to-face
1-NaphthylEdge-to-face, π···π stacking
9-AnthracenylEdge-to-face, π···π stacking
Data sourced from studies on triarylstibanes. mdpi.com

Cocrystallization and Molecular Adduct Formation with Benzoic Acid Derivatives

Cocrystallization is a powerful technique in crystal engineering to modify the physicochemical properties of solid materials without altering the chemical identity of the components. Benzoic acid and its derivatives are excellent candidates for forming cocrystals due to the ability of the carboxylic acid group to form robust hydrogen bonds.

Achiral derivatives of benzoic acid have been successfully cocrystallized with a range of amines to produce new binary or ternary molecular adducts. acs.orgacs.org In many of these cases, the resulting cocrystals exhibit a chiral space group, demonstrating that chirality can be induced at the supramolecular level from achiral components. acs.orgacs.org The formation of these chiral cocrystals is often driven by strong N-H···O hydrogen bonds between the carboxylic acid of the benzoate derivative and the amine. acs.org

For example, cocrystals of p-nitrobenzoic acid with 2-aminopyridine (B139424) and 3,5-dinitrobenzoic acid with 2,2'-bipyridine (B1663995) have been shown to be non-centrosymmetric and chiral. acs.orgacs.org The common structural feature in these and other related cocrystals is the presence of a 2_1 screw axis. acs.orgacs.org The driving forces for the construction of the hydrogen-bonding networks in these systems include strong N−H···O and O−H···N interactions, as well as weaker C−H···O interactions. acs.org

The cocrystallization of benzoic acid with its salt, sodium benzoate, has also been investigated. A stable 2:1 cocrystal of benzoic acid and sodium benzoate was identified and structurally characterized. researchgate.netmdpi.com In this structure, the coordination requirements of the sodium cation are satisfied by the concomitant coordination of both benzoate and benzoic acid molecules. researchgate.net

Given these examples, it is conceivable that the ester of benzoic acid and 3-methylpent-4-en-1-ol could be a component in cocrystal formation. The ester group, while less acidic than a carboxylic acid, can still act as a hydrogen bond acceptor. Furthermore, the chiral nature of the alcohol moiety could be used to direct the formation of specific chiral cocrystal structures.

Self-Assembly Phenomena in Solution and at Interfaces

Self-assembly is the spontaneous organization of molecules into well-defined, stable, non-covalently bonded aggregates. researchgate.net In solution and at interfaces, benzoate esters can self-assemble into a variety of supramolecular structures, such as nanowires, gels, and monolayers. rsc.orgrsc.orgnih.gov

A notable example is the self-assembly of dodecamethylnonacosane-2,28-diyl dibenzoate (DMNDB) in a tetrahydrofuran (B95107) (THF)/water mixture. rsc.org This benzoate ester was found to aggregate into left-handed twisted nanowires. The driving forces for this assembly were explored, and a possible mechanism for the generation of these chiral assemblies was proposed. rsc.org Interestingly, these nanowires could form a chiral gel in an isopropanol/water system, and the chirality of the nanostructures could be inverted by changing the solvent ratio. rsc.org This work identified benzoate esters as a new class of molecules capable of forming supramolecular chiral assemblies. rsc.orgrsc.org

The self-assembly of chiral molecules synthesized from cholesterol and achiral compounds has also been investigated. doi.org In the presence of a chiral dopant, asymmetric helical structures were induced during the self-assembly of achiral molecules. The formation of these structures was driven by van der Waals forces and π-π interactions. doi.org

At the air-water interface, chiral azobenzene (B91143) surfactants have been studied. It was found that while the pure enantiomers did not form ordered mesophases, the racemic mixture spontaneously formed a hexatic phase at low lateral pressures. nih.gov This is a unique example of heterochiral recognition where the racemic monolayer is more ordered than the enantiomerically pure ones. nih.gov

These examples highlight the potential for the ester of benzoic acid and 3-methylpent-4-en-1-ol to exhibit rich self-assembly behavior in solution and at interfaces. The interplay between the aromatic interactions of the benzoate group and the specific steric and electronic properties of the chiral alcohol chain would be expected to lead to the formation of novel chiral supramolecular architectures.

Chiral Recognition and Asymmetric Supramolecular Assemblies

Chiral recognition is a fundamental process in which a chiral molecule or system interacts differently with the two enantiomers of another chiral compound. nih.gov This principle is central to many biological processes and has significant applications in areas such as enantioselective separation and asymmetric catalysis. nih.govnih.gov Supramolecular systems, particularly those that are chiral, can be designed to act as hosts for the enantioselective recognition of guest molecules. nih.gov

The formation of chiral supramolecular assemblies from achiral building blocks can be achieved through cocrystallization with chiral coformers. acs.orgacs.org As discussed earlier, achiral benzoic acid derivatives can form chiral cocrystals with amines. acs.org The chirality in these systems arises from the specific hydrogen-bonding patterns and spatial arrangement of the molecules in the crystal lattice. acs.orgacs.org

Chiral supramolecular gels can also serve as a matrix for the enantioselective recognition of chiral analytes. nih.gov The chiral environment within the gel network can lead to enhanced enantioselectivity. nih.gov The self-assembly of a benzoate ester into chiral nanowires and gels suggests the potential for such systems to be used in enantioselective applications. rsc.org For instance, the co-assembly of these chiral nanostructures with other molecules could be used for enantioselective separation. rsc.org

The transfer of chirality from a stereogenic center to a supramolecular assembly is a key concept in this field. rsc.org The efficiency of this transfer depends on several factors, including the distance between the chiral center and the interacting sites, the strength of the non-covalent interactions, and the nature of the solvent. rsc.org In the case of the ester of benzoic acid and 3-methylpent-4-en-1-ol, the chiral center is relatively close to the benzoate moiety, which could facilitate the transfer of chirality to a supramolecular assembly.

The study of chiral recognition can be facilitated by techniques such as liquid chromatography on chiral stationary phases. nih.gov Chiral supramolecular selectors with preorganized structures can exhibit high levels of enantioselectivity, and the study of these systems can provide insights into the mechanisms of chiral recognition. nih.gov

Advanced Applications in Chemical Synthesis and Materials Science Academic Focus

3-Methylpent-4-en-1-yl Benzoate (B1203000) as a Key Intermediate in Complex Organic Synthesis

3-Methylpent-4-en-1-yl benzoate has emerged as a versatile building block in the field of organic chemistry. Its unique structure, featuring a benzoate protecting group and a terminal alkene, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.

Synthetic Building Block for Natural Products and Analogues

The strategic placement of functional groups in 3-methylpent-4-en-1-yl benzoate makes it an attractive starting material for the synthesis of various natural products and their analogues. The benzoate group can be easily hydrolyzed to reveal the primary alcohol, which can then participate in a range of synthetic manipulations. The terminal alkene provides a handle for reactions such as cross-metathesis, hydroboration-oxidation, and epoxidation, enabling the construction of intricate carbon skeletons found in many natural products.

For instance, the homoallylic alcohol moiety, accessible from 3-methylpent-4-en-1-yl benzoate, is a common structural motif in numerous biologically active natural products. Synthetic strategies often involve the initial protection of the alcohol as a benzoate ester to allow for selective modification of other parts of the molecule. Subsequent deprotection and further functionalization of the alcohol and the alkene pave the way for the total synthesis of these complex targets.

Precursor for Novel Pharmaceutical and Agrochemical Intermediates

The chemical reactivity of 3-methylpent-4-en-1-yl benzoate also extends to its use as a precursor for novel intermediates in the pharmaceutical and agrochemical industries. The ability to introduce diverse functionalities through reactions at the double bond and the ester group allows for the creation of a library of compounds with potential biological activity.

For example, the alkene can be subjected to ozonolysis to yield an aldehyde, which can then be used in aldol reactions or as a substrate for reductive amination to produce various amine-containing compounds. These amines are common pharmacophores in many drug molecules. Similarly, the benzoate ester can be transesterified with other alcohols to introduce different ester functionalities, which can modulate the pharmacokinetic properties of a potential drug candidate. In the agrochemical sector, derivatives of 3-methylpent-4-en-1-yl benzoate can be explored for their potential as herbicides, insecticides, or fungicides.

Polymerization Studies of Alkenyl Benzoates

The presence of a polymerizable alkene group in 3-methylpent-4-en-1-yl benzoate makes it a monomer of interest in materials science. The study of its polymerization behavior, both as a homopolymer and in copolymers, opens up possibilities for the development of new materials with tailored properties.

Free Radical Polymerization of Unsaturated Benzoate Monomers

Unsaturated benzoate monomers, such as 3-methylpent-4-en-1-yl benzoate, can undergo free radical polymerization to produce polymers with benzoate side chains. The polymerization is typically initiated by thermal or photochemical decomposition of a radical initiator. The resulting polymers possess interesting properties due to the presence of the bulky and aromatic benzoate groups, which can influence the polymer's thermal stability, refractive index, and mechanical properties.

The progress of the polymerization can be monitored by techniques such as nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy, by observing the disappearance of the vinyl protons or the C=C stretching vibration, respectively. The molecular weight and molecular weight distribution of the resulting polymers can be determined by size-exclusion chromatography (SEC).

Table 1: Representative Data from Free Radical Polymerization of an Unsaturated Benzoate Monomer

InitiatorMonomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
AIBN100:170248525,0001.8
BPO150:180189238,0001.9

Note: This table presents hypothetical data for illustrative purposes.

Controlled/Living Polymerization Techniques for Tailored Polymer Architectures

To achieve better control over the polymer architecture, controlled/living polymerization techniques can be employed for the polymerization of alkenyl benzoates. Methods such as atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain-transfer (RAFT) polymerization, and nitroxide-mediated polymerization (NMP) allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and well-defined end-groups.

These techniques rely on a dynamic equilibrium between active propagating species and dormant species, which minimizes termination and chain transfer reactions. This level of control enables the synthesis of complex polymer architectures such as block copolymers, star polymers, and brush polymers, where the benzoate-containing block can impart specific properties to the final material.

Copolymerization with Diverse Monomers for Functional Materials

Copolymerization of 3-methylpent-4-en-1-yl benzoate with other vinyl monomers is a powerful strategy to create functional materials with a wide range of properties. By varying the comonomer and its composition in the copolymer, properties such as solubility, glass transition temperature, and surface energy can be finely tuned.

For example, copolymerization with hydrophilic monomers like acrylic acid or hydroxyethyl acrylate can lead to amphiphilic copolymers that can self-assemble into micelles or other nanostructures in aqueous media. These materials could find applications in drug delivery or as surfactants. Copolymerization with monomers bearing other functional groups, such as fluorescent dyes or crosslinking agents, can result in materials for applications in sensors, coatings, and thermosets.

Table 2: Reactivity Ratios for Copolymerization of an Alkenyl Benzoate (M1) with Styrene (M2)

r1r2r1 * r2Copolymerization Behavior
0.450.850.38Tendency towards alternation

Note: This table presents hypothetical data for illustrative purposes.

Development of Novel Catalytic Systems Employing Benzoate Esters as Ligands or Substrates

The utility of benzoate esters in modern chemical synthesis has expanded beyond their traditional roles, now featuring prominently in the development of sophisticated catalytic systems. Researchers have successfully employed them as both tunable ligands and reactive substrates, unlocking novel transformations and enhancing catalytic efficiency.

Benzoate Esters as Photosensitizing Catalysts and Auxiliaries:

Recent breakthroughs have identified benzoyl groups as a versatile class of photosensitizers. rsc.orguni-regensburg.de In combination with reagents like SelectFluor, they facilitate the visible light-powered direct fluorination of unactivated C(sp³)–H bonds. This approach is notable for its dual functionality:

As a Photosensitizing Catalyst (PSCat): Simple benzoate esters, such as methyl 4-fluorobenzoate, can act as catalysts for the fluorination of substrates like adamantanol. rsc.orguni-regensburg.de

As a Photosensitizing Auxiliary (PSAux): The 4-fluorobenzoyl group can be installed onto complex molecules containing alcohols and amines. This auxiliary strategy significantly enhances the efficiency, speed, and reliability of C(sp³)–H fluorination reactions, even allowing them to proceed under an air atmosphere. rsc.orguni-regensburg.de This approach has successfully been applied to substrates that are typically challenging for other photocatalytic methods. rsc.org

The following table summarizes the effectiveness of methyl 4-fluorobenzoate (MFB) as a photosensitizing catalyst in the fluorination of 1-adamantanol.

CatalystCatalyst Loading (mol%)Substrate Conc. (M)Time (h)Yield (%)
None00.1624<5
MFB100.162471
MFB10.312484
Data sourced from a study on light-powered direct C(sp³)–H fluorinations. uni-regensburg.de

Benzoate Esters as Substrates in Biocatalysis:

Benzoate esters are valuable substrates for probing the mechanisms of enzymes, particularly hydrolases. Studies on the enzymatic hydrolysis of para-substituted O-benzoyl-2-hydroxybutanoic acids by bovine carboxypeptidase A have demonstrated a clear relationship between the electronic properties of the substituent and the kinetic parameters of the reaction. cdnsciencepub.com A linear correlation was observed between the Hammett σ constants of the substituents (CH₃O, CH₃, Cl, CN, and NO₂) and the logarithms of both kcat (catalytic rate constant) and Km (Michaelis constant). cdnsciencepub.com This suggests that the electronic nature of the benzoate moiety directly influences its binding and turnover in the enzyme's active site. cdnsciencepub.comsemanticscholar.org

Interestingly, the unsubstituted O-benzoyl-2-hydroxybutanoic acid was not hydrolyzed but acted as a reversible inhibitor, indicating that nonproductive binding can occur. cdnsciencepub.comcdnsciencepub.com This highlights the subtle structural requirements for effective catalysis.

Interactive Data Table: Kinetic Parameters for Hydrolysis of Substituted Benzoate Esters Below is an interactive table showing kinetic data for the hydrolysis of various substituted benzoate esters by the enzyme trypsin. This illustrates how electron-withdrawing or -donating groups on the benzoate ring affect the rate of enzymatic reaction.

Substituent (X)Hammett Constant (σpara)kcat (s-1)Km (mM)kcat/Km (s-1M-1)
-NO₂0.7780.0450.40112.5
-Br0.2320.0210.5538.2
-Cl0.2270.0190.6031.7
-F0.0620.0150.7520.0
-H0.0000.0120.8015.0
-CH₃-0.1700.0081.107.3
-OCH₃-0.2680.0051.503.3
This table presents hypothetical data based on established principles from studies on Hammett linear free-energy relationships in biocatalytic hydrolysis for illustrative purposes. semanticscholar.org

Benzoate Esters in Transition-Metal Catalysis:

Benzoate esters also serve as key substrates in transition-metal-catalyzed reactions, particularly in hydrodeoxygenation. For instance, the conversion of methyl benzoate to toluene (B28343) can be achieved using iron-based nanoparticles activated by an alternating current magnetic field. acs.org This magnetocatalysis approach enables the selective hydrogenation of the ester group to a methyl group without affecting the aromatic ring, a challenging transformation. acs.org The process involves the activation of H₂ and proceeds through intermediates like benzaldehyde and benzyl (B1604629) alcohol. acs.org

Role in Surface Chemistry, Coatings, and Interface Engineering

Benzoic acid and its derivatives play a significant role in materials science, where they are utilized to modify surfaces, enhance the performance of coatings, and engineer interfaces at the molecular level.

Applications in Coatings and Resins:

Benzoic acid is a crucial component in the paint and coatings industry, particularly as a chain terminator in the production of alkyd resins. trigon-chemie.comchinasunchem.com Its incorporation into the polymer structure offers several advantages:

Improved Hardness and Gloss: It increases the hardness and gloss of the final paint film. trigon-chemie.comjustlonghealth.com

Enhanced Chemical and Water Resistance: Coatings formulated with benzoic acid-modified alkyd resins exhibit better resistance to chemicals and water. trigon-chemie.comjustlonghealth.com

Controlled Polymer Growth: By terminating the polymer chain growth, benzoic acid helps to control the molecular weight and promote crystallinity in the resin. chinasunchem.comjustlonghealth.com

Furthermore, benzoates like diethylene glycol dibenzoate (DEDB) and triethylene glycol dibenzoate (TEDB) are important plasticizers in coatings and adhesives, valued for their high boiling points and chemical stability. justlonghealth.com

Interactive Data Table: Effect of Benzoic Acid on Alkyd Resin Coating Properties This interactive table demonstrates the typical improvements observed in alkyd resin coatings when modified with benzoic acid.

PropertyStandard Alkyd ResinBenzoic Acid Modified Alkyd Resin
Gloss (60° units)8595
Hardness (Pencil)HB2H
Chemical ResistanceFairGood
Water ResistanceGoodExcellent
Drying Time (Tack-Free)6 hours4 hours
This table contains representative data illustrating the known benefits of using benzoic acid in alkyd resins. trigon-chemie.comjustlonghealth.com

Corrosion Inhibition and Surface Protection:

Benzoic acid and its salts, such as sodium benzoate, are effective corrosion inhibitors. bisley.bizvizagchemical.com They are used in anti-corrosion coatings and automotive cooling liquids. chinasunchem.comvizagchemical.com The mechanism often involves the interaction of the benzoate with metal surfaces to form a protective layer that passivates the metal and prevents oxidation. bisley.biz In applications like aluminum complex greases, benzoic acid not only helps to protect against corrosion but also acts as a complexing agent that thickens the grease and enhances its mechanical and thermal stability. bisley.biz

On-Surface Synthesis and Interface Engineering:

At a more advanced level, benzoic acid derivatives are employed as building blocks for "on-surface synthesis," a bottom-up approach to creating functional molecular structures directly on a substrate. researchgate.net Halogen-substituted benzoic acid molecules, when deposited on a surface and heated, can undergo dehalogenation and polymerize into well-defined covalent structures. researchgate.net The number and position of the halogen atoms on the benzoic acid precursor can precisely control the resulting polymer architecture, leading to the formation of dimers, linear chains, or zigzag rows. researchgate.net This technique represents a powerful tool for interface engineering, allowing for the creation of bespoke molecular layers with tailored electronic and chemical properties on insulating surfaces. researchgate.net

Future Research Directions and Emerging Paradigms in Unsaturated Benzoate Ester Chemistry

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis of complex esters such as 3-methylpent-4-en-1-yl benzoate (B1203000). These computational tools can analyze vast datasets from chemical literature to predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic routes, thereby minimizing empirical trial-and-error experimentation. chemai.ioacs.org

Researchers are developing sophisticated neural network models trained on millions of reactions from databases like Reaxys to predict suitable catalysts, reagents, solvents, and temperatures for any given organic transformation. acs.org For esterification, these models can achieve high accuracy, with some finding a close match to recorded conditions over 69% of the time within the top-10 predictions. acs.org A key challenge has been the lack of "unproductive" examples in literature, which can bias models. acs.org To address this, new approaches combine traditional reaction templates with ML to first generate a set of plausible products and then use a learned model to classify the most likely major product. acs.org

Recent advancements include the use of generative large language models (LLMs) to translate simplified molecular-input line-entry system (SMILES) notations directly into detailed, step-by-step procedural texts for synthesis. mdpi.com This approach has been systematically tested for esterification reactions, comparing various ML algorithms. The findings highlight the potential of sequence-to-sequence transformer models to significantly enhance reaction planning and synthesis efficiency. mdpi.com By combining chemical knowledge with AI, these models can better account for subtle factors like sterics and orbital interactions that determine reaction selectivity. eurekalert.org

Model/AlgorithmApplication in EsterificationKey Findings & PerformanceReference(s)
Neural Network Predicts catalysts, solvents, reagents, temperature.Trained on ~10 million examples; top-10 accuracy for individual species reaches 80-90%. acs.org
FLAN-T5 (LLM) Translates SMILES notation into full procedural text.Outperformed other models with a BLEU score of 51.82, showing high potential for automated synthesis planning. mdpi.com
Template-based ML Predicts major products by classifying plausible outcomes.Addresses the lack of negative data in literature; correctly predicts outcomes for complex reactions like azide (B81097) substitution. acs.org
Sensor Data-driven AI Predicts yield and purity at runtime.Uses in-situ sensor data (temperature, color, pressure) to train models for real-time reaction monitoring and prediction. chemai.io

Sustainable Synthesis and Green Chemistry Principles in Ester Production

The production of benzoate esters is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. mun.caskpharmteco.com A primary focus is the replacement of traditional homogeneous catalysts, such as sulfuric or p-toluenesulfonic acid, which are corrosive, difficult to recover, and generate significant aqueous waste. mdpi.com

Key green chemistry strategies for the synthesis of esters like 3-methylpent-4-en-1-yl benzoate include:

Use of Recoverable Solid Acid Catalysts: Researchers have successfully used solid acids, such as titanium-zirconium catalysts, for the esterification of various benzoic acids. mdpi.com These catalysts are easily separated from the reaction mixture by simple filtration and can be reused multiple times without a significant loss of activity, drastically reducing waste. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating esterification reactions. ijsdr.orguwlax.edu Compared to conventional heating, microwave synthesis offers benefits such as significantly faster reaction times (minutes versus hours), improved yields, higher product purity, and substantial energy savings. ijsdr.org

Safer Solvents and Solvent-Free Conditions: A major goal of green chemistry is to minimize or eliminate the use of volatile organic solvents. skpharmteco.com Research into solvent-free esterification, where the reactants themselves act as the solvent, has shown promise for producing cosmetic fatty esters. mun.ca When solvents are necessary, the focus is on choosing greener alternatives and implementing recovery and reuse strategies. skpharmteco.com

Green Chemistry ApproachDescriptionAdvantages for Ester SynthesisReference(s)
Solid Acid Catalysis Using heterogeneous catalysts like Zr/Ti oxides.Recoverable and reusable, non-corrosive, reduces aqueous waste streams. mdpi.com
Microwave Irradiation Applying microwave energy to heat the reaction.Drastically reduced reaction times, energy savings, often higher yields and purity. ijsdr.orguwlax.edu
Phase Transfer Catalysis Using recyclable polymer-grafted quaternary ammonium (B1175870) salts.Allows use of water as a solvent, high product yields, and convenient catalyst recycling. researchgate.net
Deep Eutectic Solvents (DESs) Using DESs as both catalyst and extractant.Avoids traditional volatile solvents, simplifies purification, stable performance over multiple cycles. rsc.org

Exploration of Bio-inspired and Enzymatic Catalysis for Ester Formation

The use of enzymes as catalysts for ester synthesis represents a cornerstone of green and sustainable chemistry. Biocatalysts, particularly lipases, offer remarkable selectivity and operate under mild conditions (lower temperature and neutral pH), avoiding the harsh reagents and byproducts associated with traditional chemical methods. For an unsaturated ester like 3-methylpent-4-en-1-yl benzoate, enzymatic routes provide a highly specific and efficient alternative.

Candida antarctica Lipase B (CALB), often in its immobilized form (Novozyme® 435), is a widely studied and highly effective biocatalyst for esterification. mdpi.commdpi.com It has been successfully employed in the synthesis of a variety of unsaturated esters, including polyesters from bio-based monomers and fatty acid glucoside esters. mdpi.comnih.gov Key advantages of enzymatic catalysis include:

High Regioselectivity: Enzymes can selectively acylate specific hydroxyl groups in polyol substrates, a level of precision difficult to achieve with conventional chemistry. For instance, CALB shows a strong preference for primary hydroxyl groups. nih.gov

Mild Reaction Conditions: Enzymatic reactions are typically conducted at moderate temperatures (e.g., 80-90°C), reducing energy consumption and minimizing side reactions or degradation of thermally sensitive unsaturated functionalities. mdpi.commdpi.com

Enhanced Purity: The specificity of enzymes often leads to cleaner reaction profiles with fewer byproducts, simplifying downstream processing.

Catalyst Reusability: Immobilized enzymes can be recovered and reused for multiple reaction cycles without a significant loss of activity, making the process more cost-effective and sustainable. nih.gov

Researchers are also exploring chemo-enzymatic strategies, which combine the best of both worlds. One such approach uses a carboxylic acid reductase (CAR) enzyme to convert aromatic or aliphatic acids into their corresponding aldehydes, which then undergo a Wittig reaction to form α,β-unsaturated esters. doaj.orgresearchgate.net This method provides a novel pathway for carbon chain elongation and the synthesis of valuable unsaturated ester building blocks. researchgate.net

Enzymatic SystemSubstratesProduct TypeKey FeaturesReference(s)
Immobilized Candida antarctica Lipase B (CALB) Bio-based diacids (succinate, itaconate) and diols (1,4-butanediol)Unsaturated aliphatic polyestersTwo-stage method, optimal conditions investigated. mdpi.com
Immobilized Candida antarctica Lipase B (CALB) Unsaturated fatty acids and α-butylglucosideDermo-cosmetic glucoside estersHigh regioselectivity for primary hydroxyl group; catalyst recyclable >10 times. nih.gov
Mycobacterium Carboxylic Acid Reductase (CAR) & Wittig Reagent Aromatic and aliphatic carboxylic acidsα,β-Unsaturated estersChemo-enzymatic one-pot reaction; combines enzymatic reduction with chemical olefination. doaj.orgresearchgate.net
Immobilized Candida antarctica Lipase B (CALB) Glycerol, azelaic acid, tall oil fatty acidHighly branched unsaturated polyesters (alkyds)One-pot bulk polymerization; avoids gelation and side reactions common in classical methods. mdpi.com

Design of Novel Functional Materials Based on the Unique Structure of 3-Methylpent-4-en-1-yl Benzoate

The distinct molecular architecture of 3-methylpent-4-en-1-yl benzoate, featuring a rigid aromatic ring coupled with a flexible, unsaturated aliphatic chain, makes it an intriguing building block for novel functional materials. The benzoate moiety serves as an effective electron-accepting unit, a property that has been exploited in the design of materials for optoelectronics. researchgate.net

Recent studies have shown that molecules incorporating a methyl benzoate acceptor can exhibit promising photophysical properties, including thermally activated delayed fluorescence (TADF). researchgate.net These characteristics are crucial for applications in high-efficiency organic light-emitting diodes (OLEDs). The introduction of ester groups into arene moieties is a known strategy to enhance photoluminescence. researchgate.net The specific structure of the alcohol portion of the ester, such as the unsaturated side chain in 3-methylpent-4-en-1-ol, can be systematically varied to fine-tune the material's properties, including its solubility, processability, and solid-state packing, which in turn influence its electronic behavior.

Furthermore, the vinyl group in the 3-methylpent-4-en-1-yl moiety offers a reactive handle for polymerization or post-synthesis modification. This allows for the incorporation of the benzoate unit into larger polymer backbones or for grafting it onto surfaces. For example, benzoate-modified polycarboxylate superplasticizers have been shown to exhibit altered adsorption and dispersion properties in cement suspensions, demonstrating how ester functionalization can tailor the performance of materials for industrial applications. tandfonline.com The development of new liquid crystalline materials has also been achieved through the synthesis of non-symmetrical naphthyl benzoate esters, where the molecular shape and polarity, dictated by the ester structure, directly control the mesomorphic properties. mdpi.com Future work could focus on polymerizing 3-methylpent-4-en-1-yl benzoate or using it as a co-monomer to create novel polymers with tailored optical, thermal, and mechanical properties.

Development of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Mechanistic Insights

Understanding and controlling the esterification process for producing compounds like 3-methylpent-4-en-1-yl benzoate requires precise, real-time monitoring of reactant consumption and product formation. Advanced spectroscopic probes provide a powerful, non-invasive window into the reacting mixture, offering mechanistic insights that are unattainable with traditional offline analysis like GC or TLC. nih.gov

In-line mid-infrared (MIR) spectrometry, often utilizing an attenuated total reflectance (ATR) probe, allows for the continuous tracking of functional groups involved in the reaction. nih.gov This technique can generate concentration profiles for reactants and products, enabling the determination of reaction kinetics and endpoints with high accuracy. nih.gov Similarly, Raman spectroscopy offers robust, in-situ measurement of chemical composition and is suitable for analyzing solids, liquids, and gases across a wide range of process conditions, making it ideal for monitoring ester synthesis from lab to process scale. endress.com

On-line mass spectrometry (MS) provides another powerful tool. By coupling a direct liquid sampling interface with a process mass spectrometer, researchers can monitor concentration profiles for all components in the reaction, including reactants, products, and catalysts. nih.gov This method is highly sensitive and can even detect and quantify low-level impurities and the side products they might form, an advantage over MIR spectrometry in certain complex mixtures. nih.gov

Beyond reaction monitoring, spectroscopic probes are being designed for functional purposes. For example, "off-on" fluorescent probes have been developed based on the enzymatic cleavage of a specific ester bond. nih.gov A probe molecule is designed where a fluorophore's signal is quenched by an attached ester group. When an enzyme like carboxylesterase cleaves the ester, the fluorophore is released, and a strong spectroscopic signal is turned on. nih.gov This principle could be adapted to develop sensors for specific esterification or hydrolysis reactions, providing a highly sensitive method for activity assays or mechanistic studies.

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